molecular formula C21H17N3O5 B10946465 N-[4-(furan-2-yl)pyrimidin-2-yl]-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide

N-[4-(furan-2-yl)pyrimidin-2-yl]-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide

Cat. No.: B10946465
M. Wt: 391.4 g/mol
InChI Key: UDJKEPIPHKXKEM-UHFFFAOYSA-N
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Description

N-[4-(2-FURYL)-2-PYRIMIDINYL]-5-[(2-METHOXYPHENOXY)METHYL]-2-FURAMIDE is a complex organic compound that features a combination of furan, pyrimidine, and methoxyphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-FURYL)-2-PYRIMIDINYL]-5-[(2-METHOXYPHENOXY)METHYL]-2-FURAMIDE typically involves multi-step organic synthesis. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-FURYL)-2-PYRIMIDINYL]-5-[(2-METHOXYPHENOXY)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield furan derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(2-FURYL)-2-PYRIMIDINYL]-5-[(2-METHOXYPHENOXY)METHYL]-2-FURAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(2-FURYL)-2-PYRIMIDINYL]-5-[(2-METHOXYPHENOXY)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan and pyrimidine derivatives, such as:

Uniqueness

N-[4-(2-FURYL)-2-PYRIMIDINYL]-5-[(2-METHOXYPHENOXY)METHYL]-2-FURAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H17N3O5

Molecular Weight

391.4 g/mol

IUPAC Name

N-[4-(furan-2-yl)pyrimidin-2-yl]-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C21H17N3O5/c1-26-17-5-2-3-6-18(17)28-13-14-8-9-19(29-14)20(25)24-21-22-11-10-15(23-21)16-7-4-12-27-16/h2-12H,13H2,1H3,(H,22,23,24,25)

InChI Key

UDJKEPIPHKXKEM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC2=CC=C(O2)C(=O)NC3=NC=CC(=N3)C4=CC=CO4

Origin of Product

United States

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